molecular formula C22H26ClN3O4 B14950622 N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide

N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B14950622
M. Wt: 431.9 g/mol
InChI Key: KHTGJUKCUUDYRM-ZMOGYAJESA-N
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Description

N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl group, a chlorobenzyl group, and an ethoxybenzylidene hydrazinyl moiety, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazone derivative, followed by the introduction of the tert-butyl and chlorobenzyl groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, chlorobenzyl chloride, and tert-butyl isocyanate. The reaction conditions usually involve the use of organic solvents such as dichloromethane or ethanol, with temperature control to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized hydrazone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its hydrazone moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific molecular targets.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

    N-tert-Butylacrylamide: A simpler compound with a tert-butyl group and an acrylamide moiety.

    N-tert-Butyl-2-benzothiazolesulfenamide: Known for its use in rubber vulcanization.

    N-tert-Butyl-2-oxoacetamide: A related compound with similar structural features but lacking the hydrazone moiety.

Uniqueness: N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazone moiety, along with the tert-butyl and chlorobenzyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

N-tert-butyl-N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]oxamide

InChI

InChI=1S/C22H26ClN3O4/c1-5-29-19-12-16(13-24-26-21(28)20(27)25-22(2,3)4)8-11-18(19)30-14-15-6-9-17(23)10-7-15/h6-13H,5,14H2,1-4H3,(H,25,27)(H,26,28)/b24-13+

InChI Key

KHTGJUKCUUDYRM-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC(C)(C)C)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC(C)(C)C)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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